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Abstract
PQR626 is a potent, selective, and orally bioavailable inhibitor of the mechanistic target of

rapamycin (mTOR) kinase, with excellent brain penetration.[1][2][3] Developed to address the

hyperactivation of the mTOR pathway observed in various neurological and

neurodevelopmental disorders, PQR626 represents a significant advancement over previous

generations of mTOR inhibitors.[4][5] Its ability to cross the blood-brain barrier effectively

makes it a promising candidate for therapeutic intervention in central nervous system (CNS)

conditions. This document provides a comprehensive technical overview of PQR626, including

its mechanism of action, preclinical data, and experimental methodologies, to support its

application in research and drug development for neurodevelopmental disorders.

Mechanism of Action: Dual mTORC1/2 Inhibition
PQR626 is an ATP-competitive mTOR kinase inhibitor, targeting both mTOR complex 1

(mTORC1) and mTOR complex 2 (mTORC2). The mTOR signaling pathway is a critical

regulator of cell growth, proliferation, survival, and metabolism. In many neurodevelopmental

disorders, such as Tuberous Sclerosis Complex (TSC), mutations in genes like TSC1 or TSC2

lead to constitutive activation of mTORC1, resulting in abnormal cell growth and function. By

inhibiting both mTORC1 and mTORC2, PQR626 can modulate the downstream signaling

pathways more comprehensively than rapalogs, which primarily inhibit mTORC1.
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Figure 1: PQR626 inhibits the mTOR signaling pathway.
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PQR626 was developed through extensive chemical exploration, combining features of a brain-

penetrant mTOR kinase inhibitor (PQR620) and a potent, highly selective mTOR inhibitor

(PQR617). This resulted in a compound with high potency and selectivity for mTORC1/2. While

specific IC50 or Ki values from comprehensive kinase panels are not detailed in the provided

abstracts, the compound is described as a "highly potent, selective...inhibitor of mTORC1/2

kinase".

Pharmacokinetic Properties
A key advantage of PQR626 is its excellent brain penetration, a critical feature for treating

neurological disorders. Comparative pharmacokinetic studies have demonstrated its superiority

over other mTOR inhibitors in this regard.

Compound Brain/Plasma Ratio Species

PQR626 ~1.4:1 to ~1.8:1
Rat (Sprague Dawley), Mouse

(C57BL/6J)

Everolimus ~1:92 to ~1:61
Rat (Sprague Dawley), Mouse

(C57BL/6J)

AZD2014 ~1:25 Mouse (C57BL/6J)

Table 1: Comparative Brain

Penetration of mTOR

Inhibitors.

PQR626 also exhibits good tolerability in mice, with a maximum tolerated dose (MTD) of 100-

150 mg/kg.

In Vivo Efficacy in a Neurodevelopmental Disorder
Model
The efficacy of PQR626 has been demonstrated in a mouse model of Tuberous Sclerosis

Complex (TSC), a neurodevelopmental disorder characterized by mTOR hyperactivation.

Experimental Model: Tsc1GFAPCKO mice, which have a conditional inactivation of the Tsc1

gene primarily in glial cells. This model recapitulates key features of TSC, including epilepsy
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and reduced survival.

Dosing Regimen: PQR626 was administered at a dose of 50 mg/kg twice a day (BID).

Key Findings: Treatment with PQR626 showed a significant effect on survival and significantly

prevented or decreased mortality compared to the vehicle-treated group. These results

highlight the potential of PQR626 in treating the neurological manifestations of TSC.

Experimental Protocols
While detailed, step-by-step protocols are proprietary and not fully available in the public

domain, the following outlines the methodologies used in the preclinical evaluation of PQR626
based on the available literature.

In Vivo Efficacy Study in Tsc1GFAPCKO Mice
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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